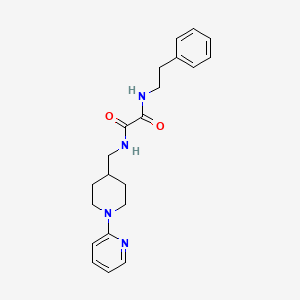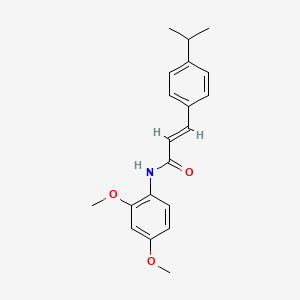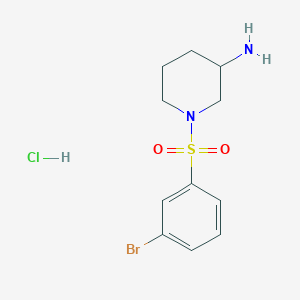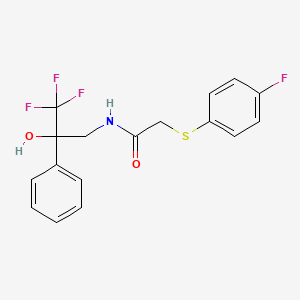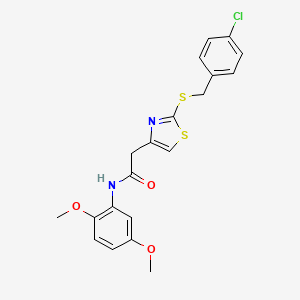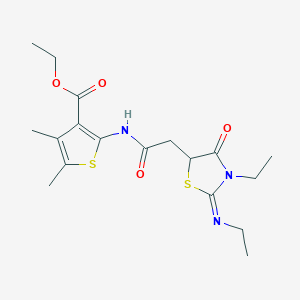![molecular formula C14H21NO5S B2839639 TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE CAS No. 110143-62-9](/img/structure/B2839639.png)
TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a methanesulfonate ester group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl (Boc) group. This is followed by the esterification of the carboxyl group with methanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to batch processes .
化学反応の分析
Types of Reactions
TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are often carried out in the presence of a base such as triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under acidic conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives where the methanesulfonate group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine after the removal of the Boc group.
科学的研究の応用
TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the preparation of biologically active peptides and proteins.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE involves the protection of the amino group with the Boc group, which prevents unwanted side reactions during synthesisThe molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
類似化合物との比較
Similar Compounds
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxy-3-oxopropylphenyl methanesulfonate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs)
Uniqueness
TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE is unique due to its combination of a Boc protecting group and a methanesulfonate ester group. This dual functionality allows it to be used in a variety of synthetic applications, particularly in peptide synthesis and the preparation of complex organic molecules .
特性
IUPAC Name |
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(4,17)18)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,15,16)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCZMSKKAHWYBJ-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COS(=O)(=O)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COS(=O)(=O)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110143-62-9 |
Source


|
| Record name | 2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVA32AE7TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
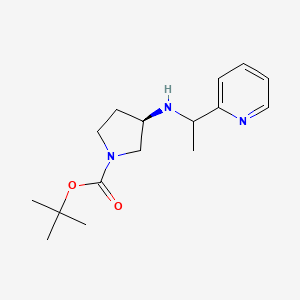
![2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2839558.png)
![4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2839559.png)
![N-{3'-acetyl-1-[(2-chlorophenyl)methyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2839562.png)
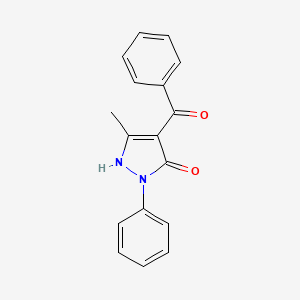
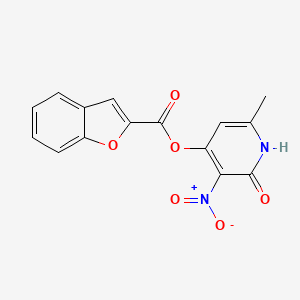
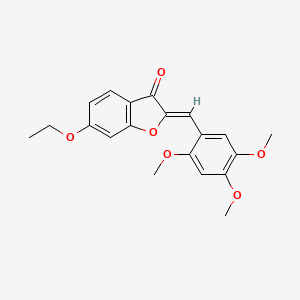
![7-hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2839569.png)
